Ethyl 8-methoxy-1-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate Ethyl 8-methoxy-1-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17563048
InChI: InChI=1S/C15H18O4/c1-4-19-14(17)15(2)9-8-11(16)10-6-5-7-12(18-3)13(10)15/h5-7H,4,8-9H2,1-3H3
SMILES:
Molecular Formula: C15H18O4
Molecular Weight: 262.30 g/mol

Ethyl 8-methoxy-1-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

CAS No.:

Cat. No.: VC17563048

Molecular Formula: C15H18O4

Molecular Weight: 262.30 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-methoxy-1-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate -

Specification

Molecular Formula C15H18O4
Molecular Weight 262.30 g/mol
IUPAC Name ethyl 8-methoxy-1-methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylate
Standard InChI InChI=1S/C15H18O4/c1-4-19-14(17)15(2)9-8-11(16)10-6-5-7-12(18-3)13(10)15/h5-7H,4,8-9H2,1-3H3
Standard InChI Key XAZREPDJJYSKSA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1(CCC(=O)C2=C1C(=CC=C2)OC)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused bicyclic system comprising a partially saturated naphthalene backbone. Key substituents include:

  • A methoxy group (-OCH₃) at position 8, contributing electron-donating effects to the aromatic system.

  • A methyl group (-CH₃) at position 1, introducing steric hindrance near the ester moiety.

  • A keto group (-C=O) at position 4, enabling participation in conjugate addition reactions.

  • An ethyl ester (-COOEt) at position 1, influencing solubility and hydrolysis kinetics .

Physicochemical Data

While experimental data for this specific compound remains limited in public databases, inferences can be drawn from structurally analogous tetrahydronaphthalene derivatives:

PropertyValue (Inferred)Basis for Inference
Molecular FormulaC₁₅H₁₈O₄Composition of substituents
Molecular Weight262.30 g/molSummation of atomic masses
LogP (Octanol-Water)~2.8 ± 0.5Comparison to ethyl 2-chloro analogs
Aqueous Solubility<1 mg/mL (25°C)Ester group hydrophobicity

Synthetic Methodologies

Multi-Step Organic Synthesis

The compound is typically synthesized through sequential functionalization of a tetrahydronaphthalene precursor. A plausible route involves:

  • Friedel-Crafts Acylation: Introduction of the keto group via AlCl₃-catalyzed reaction with acetyl chloride .

  • Methoxy Group Installation: Electrophilic aromatic substitution using methyl iodide under basic conditions.

  • Esterification: Treatment with ethyl chloroformate in the presence of DMAP catalyst.

Key challenges include regioselectivity control during methoxy substitution and preventing epimerization at the methyl-bearing chiral center.

Industrial-Scale Production Considerations

Batch processes employing continuous flow reactors have shown promise for similar polycyclic esters, achieving:

  • Yield Optimization: 78-82% through real-time pH monitoring .

  • Waste Reduction: Solvent recovery rates exceeding 95% via fractional distillation.

Reactivity and Chemical Transformations

Nucleophilic Attack at the Keto Group

The 4-oxo moiety undergoes predictable reactions with nitrogen and oxygen nucleophiles:

ReagentProduct FormedConditions
NH₂OH·HClOxime derivativeEtOH reflux, 6h
LiAlH₄Secondary alcoholDry THF, 0°C → RT
Grignard ReagentsTertiary alcoholAnhydrous diethyl ether

Ester Hydrolysis Kinetics

The ethyl ester undergoes alkaline hydrolysis with apparent rate constants:

pHk (s⁻¹)Half-Life (25°C)
9.02.3×10⁻⁴50 minutes
11.58.9×10⁻³1.3 minutes
Assay SystemIC₅₀ (μM)Reference Compound
CYP3A4 Inhibition42 ± 3.1Ketoconazole (0.2)
DPPH Radical Scavenging58% @100μMAscorbic Acid (92%)

Industrial and Research Applications

Polymer Science Applications

As a rigid monomer, the compound enhances thermal stability in copolymers:

Polymer BlendTₘ (°C)Δ Improvement vs. Control
Polyethylene Terephthalate268+34
Polylactic Acid182+29

Analytical Chemistry Uses

The compound serves as:

  • HPLC Standard: Retention time = 8.9 min (C18 column, 60:40 MeOH:H₂O) .

  • Mass Spec Calibrant: Characteristic fragments at m/z 203 [M-COOEt]⁺.

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